Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of derivatives related to Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate involves several innovative approaches. For instance, derivatives of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate have been prepared from ethyl 2-phenyl-1-pyrroline-5-carboxylate, showcasing the adaptability and versatility in synthesizing structurally complex derivatives (Nongpanga Ningsanont et al., 2003).
Molecular Structure Analysis
The molecular structure of Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate derivatives has been characterized by various analytical techniques, including X-ray crystallography. For example, a study presented the crystal structure of ethyl 5-cyano-2-(dicyanomethyl)-2-methyl-4-oxo-6-phenyl-3-azabicyclo[3.1.0]hexane-1-carboxylate, demonstrating the detailed molecular arrangement and interactions within the crystal lattice (A. Ismiyev et al., 2019).
Chemical Reactions and Properties
Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate and its derivatives exhibit a range of chemical reactivities, such as the formation and reactions of ethyl 2,2-dimethyl-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-6-carboxylate, which demonstrates the compound's versatility in undergoing nucleophilic attacks and ring transformations (B. Golding & D. Hall, 1975).
Scientific Research Applications
Antimalarial Activities : Derivatives of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate, a compound related to Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate, showed in vitro activity against P. falciparum, suggesting potential antimalarial applications (Ningsanont et al., 2003).
Analgesic Agents : 1-Aryl-3-azabicyclo[3.1.0]hexanes, closely related to Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate, have been synthesized and evaluated for their analgesic properties. Bicifadine, a compound from this class, showed significant analgesic potency and has been undergoing clinical trials (Epstein et al., 1981).
Synthesis of Antibacterials : A study focused on synthesizing Trovafloxacin, a broad-spectrum antibacterial containing the 3-azabicyclo[3.1.0]hexane ring system, a core structure related to Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate (Norris et al., 2000).
Antiproliferative Drugs : The study of 6-substituted polycarbonitrile derivatives of 3-azabicyclo[3.1.0]hexane, which is structurally similar to Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate, suggested a lack of antiproliferative activity, indicating their potential as antitussive and hypoglycemic drugs rather than for cancer treatment (Bardasov et al., 2020).
μ Opioid Receptor Ligands : 3-Azabicyclo[3.1.0]hexane compounds were designed as μ opioid receptor ligands for treating pruritus in dogs, demonstrating their potential in veterinary medicine (Lunn et al., 2012).
Safety And Hazards
The compound is associated with several hazard statements including H302, H315, H319, H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using the compound only in a well-ventilated area .
properties
IUPAC Name |
ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-2-11-8(10)7-5-3-9-4-6(5)7/h5-7,9H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLYQBDZAXNIXQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2C1CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101200527 | |
Record name | 3-Azabicyclo[3.1.0]hexane-6-carboxylic acid, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101200527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate | |
CAS RN |
179236-79-4 | |
Record name | 3-Azabicyclo[3.1.0]hexane-6-carboxylic acid, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=179236-79-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Azabicyclo[3.1.0]hexane-6-carboxylic acid, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101200527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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